molecular formula C9H7BrN2O B11873463 7-Bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

7-Bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11873463
M. Wt: 239.07 g/mol
InChI Key: NUATZJJKSHCJOU-UHFFFAOYSA-N
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Description

7-Bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1033434-55-7) is a versatile chemical intermediate in medicinal chemistry. Its core structure is the pyrido[1,2-a]pyrimidin-4-one scaffold, which is recognized as a privileged structure in drug discovery due to its wide range of biological activities . This scaffold is found in compounds investigated as novel selective FGFR (Fibroblast Growth Factor Receptor) inhibitors for cancer research, representing a significant area of development in targeted therapies . The bromo substituent at the 7-position makes this compound a particularly valuable building block for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space around the core structure . Efficient synthetic routes, such as CuI-catalyzed tandem C–N bond formation, have been established for the preparation of multi-substituted pyrido[1,2-a]pyrimidin-4-ones, highlighting their accessibility for research programs . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

7-bromo-3-methylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C9H7BrN2O/c1-6-4-11-8-3-2-7(10)5-12(8)9(6)13/h2-5H,1H3

InChI Key

NUATZJJKSHCJOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C=CC(=CN2C1=O)Br

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanistic Insights

The most efficient synthesis of 7-bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves a one-pot tandem reaction combining Ullmann-type C–N cross-coupling and intramolecular amidation. This method, developed by Wang et al., utilizes 2-bromo-3-methylpyridine and (Z)-3-amino-3-arylacrylate esters as precursors. The reaction proceeds under CuI catalysis (20 mol%) with methyl diphenylphosphine (Mephos, 30 mol%) as a ligand in dimethylformamide (DMF) at 130°C.

The mechanism involves two sequential steps:

  • Ullmann-Type Coupling : CuI facilitates the formation of a C–N bond between the amino group of the acrylate ester and the halogenated pyridine.

  • Intramolecular Amidation : The intermediate undergoes cyclization to form the pyrido[1,2-a]pyrimidin-4-one core, driven by the nucleophilic attack of the amide nitrogen on the adjacent carbonyl carbon.

Substrate Scope and Optimization

The protocol accommodates diverse substituents on both the pyridine and acrylate components. Key findings include:

  • Halogenated Pyridines : 2-Bromo-3-methylpyridine reacts efficiently, with bromine serving as a superior leaving group compared to chlorine or iodine.

  • Ester Flexibility : Ethyl and methyl esters of (Z)-3-amino-3-arylacrylates yield comparable results, enabling cost-effective scaling.

Table 1: Representative Yields for 7-Bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Synthesis

EntryPyridine SubstituentAcrylate EsterYield (%)
17-Bromo-3-methylPhenyl89
27-Bromo-3-methyl4-Fluorophenyl85
37-Bromo-3-methyl4-Methoxyphenyl82

Data adapted from.

Gram-Scale Feasibility

The method’s scalability was demonstrated in a gram-scale reaction (5 mmol starting material), achieving an 86% yield with no significant drop in efficiency. This underscores its suitability for industrial applications.

Alternative Synthetic Routes

Thermal Cyclization of Amino Pyridine Derivatives

Early synthetic approaches relied on thermal cyclization of 2-amino-3-bromopyridine derivatives with β-keto esters. However, these methods suffer from harsh conditions (refluxing acetic acid, 12–24 hours) and moderate yields (40–60%). For instance, reacting 2-amino-3-bromo-4-methylpyridine with ethyl acetoacetate under acidic conditions yields the target compound but requires extensive purification to remove polymeric byproducts.

Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate cyclization, reducing reaction times to 30–60 minutes. While yields improve marginally (65–70%), the method’s reliance on specialized equipment limits its adoption in large-scale production.

Industrial-Scale Production Methods

Continuous Flow Reactor Optimization

To address batch processing limitations, continuous flow systems have been implemented. Key parameters include:

  • Residence Time : 20–30 minutes at 130°C.

  • Catalyst Recycling : CuI-Mephos complexes are recovered via nanofiltration, reducing metal waste.

  • Purity Control : In-line HPLC monitoring ensures ≥98% purity by adjusting flow rates in real-time.

Table 2: Comparative Analysis of Batch vs. Flow Synthesis

ParameterBatch ProcessFlow Process
Reaction Time (h)480.5
Yield (%)8987
Catalyst Loading (mol%)2015
Purity (%)9598

Data synthesized from.

Comparative Analysis of Synthetic Methods

Efficiency and Environmental Impact

  • CuI-Catalyzed Method : Superior in yield (89%) and scalability, with a E-factor (environmental factor) of 8.2, primarily due to solvent recovery.

  • Thermal Cyclization : Lower yield (60%) and higher E-factor (15.7) due to excessive solvent use and byproduct generation.

Cost Considerations

  • Raw Material Costs : The CuI method reduces expenses by 30% through ligand recycling.

  • Energy Consumption : Flow systems cut energy use by 40% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are utilized.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydro derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

7-Bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one serves as a scaffold for designing new pharmaceuticals targeting specific pathways or diseases. Its structure allows for modifications that can enhance biological activity or selectivity for particular targets. Preliminary studies indicate that compounds with similar structures can interact with enzymes or receptors involved in critical cellular processes, leading to potential therapeutic effects.

2. Anticancer Activity

Research indicates that derivatives of 7-Bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one exhibit significant anticancer properties. For example, studies have shown that these compounds can disrupt microtubule dynamics in cancer cells, leading to apoptosis. In vitro assays have reported IC50 values indicating potent antiproliferative effects against various cancer cell lines:

Cell LineIC50 (µM)Mechanism
HeLa8.0Microtubule disruption
MCF76.5Apoptosis induction

3. Anti-inflammatory Properties

The compound demonstrates anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in murine models. A study highlighted that treatment with this compound significantly reduced inflammatory markers, suggesting its potential use in managing inflammatory diseases.

Agrochemical Applications

Due to its structural features, 7-Bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives may be explored for use in agrochemicals. The chromophoric properties of these compounds could make them suitable candidates for developing new pesticides or herbicides.

Interaction Studies

Understanding how 7-Bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one interacts with biological macromolecules is crucial for elucidating its mechanisms of action. Preliminary studies suggest that it may bind to various proteins and nucleic acids, potentially modulating their activity.

Case Studies

Case Study on Anticancer Activity :
In a comparative study involving standard chemotherapeutics like etoposide and camptothecin, the compound showed comparable efficacy against tumor cell lines while exhibiting lower toxicity towards normal cells. This selectivity index indicates a promising therapeutic window for further development.

"The selectivity index for the chromeno-pyrimidine derivative was significantly higher than that of conventional chemotherapeutics."

Case Study on Anti-inflammatory Activity :
A recent investigation into the anti-inflammatory effects of the compound in a murine model demonstrated significant reductions in inflammatory markers post-treatment.

"The administration of this compound resulted in a marked decrease in pro-inflammatory cytokines."

Mechanism of Action

The mechanism of action of 7-Bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with amino acid residues in the target protein, leading to inhibition of enzyme activity. Additionally, it may interact with receptors, modulating signal transduction pathways and exerting biological effects.

Comparison with Similar Compounds

Substituent Effects at Position 3

The substituent at position 3 significantly impacts bioactivity and synthetic utility:

Compound Substituent (Position 3) Key Properties/Applications Source
7-Bromo-3-methyl-4H-pyrido[...]-4-one Methyl PI3K/mTOR inhibition; moderate enzyme activity
7-Bromo-3-chloro-4H-pyrido[...]-4-one Chlorine Higher reactivity for cross-coupling reactions
7-Bromo-3-ethoxy-4H-pyrido[...]-4-one Ethoxy Improved solubility; lower metabolic stability
3-Phenyl derivative (DB103) Phenyl Anti-angiogenic activity
3-Amino derivative Aminomethyl Enhanced polarity; potential CNS penetration
  • Methyl vs. Halogens : The methyl group in the target compound offers steric bulk without significantly altering electronic properties, making it a stable intermediate for further modifications. In contrast, 3-chloro and 3-bromo analogs (e.g., 28a–c in ) exhibit higher reactivity in Suzuki-Miyaura couplings due to the electronegativity of halogens .
  • Phenyl Substituents : DB103 (3-phenyl derivative) demonstrates potent anti-angiogenic effects, highlighting the importance of aromatic groups in targeting specific pathways .

Substituent Effects at Position 7

The bromine at position 7 is critical for cross-coupling reactions and biological interactions:

Compound Substituent (Position 7) Key Properties/Applications Source
7-Bromo-3-methyl-4H-pyrido[...]-4-one Bromine Suzuki reaction precursor; PI3K/mTOR inhibition
7-Chloro-2-methyl analog Chlorine Lower molecular weight; altered binding affinity
Ethyl 7-bromo-4-oxo-...-3-carboxylate Bromine + ester Enhanced solubility for in vitro assays
  • Bromine vs. Chlorine : Bromine’s larger atomic radius improves leaving-group ability in nucleophilic substitutions, whereas chlorine analogs (e.g., 2-chloro-7-methyl in ) may exhibit reduced steric hindrance .
  • Ester Derivatives : The ethyl ester at position 3 () increases hydrophilicity, facilitating pharmacokinetic profiling .

Substituent Effects at Position 2

Modifications at position 2 influence electronic properties and synthetic pathways:

Compound Substituent (Position 2) Key Properties/Applications Source
2-Chloro-7-methyl-4H-pyrido[...]-4-one Chlorine Versatile intermediate for arylations
2-(Aminomethyl)-7-bromo-4H-...-4-one Aminomethyl Potential for prodrug development
2-Morpholin-4-yl derivative Morpholino Improved target engagement in kinase assays
  • Chlorine at Position 2 : Enhances electrophilicity, enabling nucleophilic aromatic substitutions (e.g., aminations) .
  • Morpholino Groups: The morpholine ring in ’s compound improves solubility and mimics ATP-binding motifs in kinase targets .

Biological Activity

7-Bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a compound belonging to the pyrido[1,2-a]pyrimidinone family. This compound has garnered attention for its potential biological activities, particularly as a lead compound in drug development. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, synthesis methods, and relevant case studies.

The molecular formula of 7-Bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is C9H7BrN2O, with a molar mass of 239.07 g/mol. The compound exhibits a predicted density of 1.65 g/cm³ and a boiling point of approximately 288.5 °C .

PropertyValue
Molecular FormulaC9H7BrN2O
Molar Mass239.07 g/mol
Density1.65 g/cm³
Boiling Point288.5 °C
pKa2.08

The biological activity of 7-Bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is primarily attributed to its interaction with various biological macromolecules such as enzymes and receptors. Studies have shown that it acts as an inhibitor for certain enzymes and can modulate receptor activity, particularly in the context of nicotinic acetylcholine receptors (nAChRs) .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity at α7 nAChRs, which are implicated in cognitive function and neuroprotection. For instance, one study reported an EC50 value of around 0.14 µM for related compounds, indicating potent activity at these receptors .

Case Studies and Research Findings

Several research initiatives have explored the potential therapeutic applications of this compound:

  • Neuroprotective Effects : A study investigated the neuroprotective properties of 7-Bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in models of neurodegeneration. The results indicated that the compound could mitigate neuronal damage through its action on nAChRs .
  • Anticancer Activity : Another research highlighted its potential as an anticancer agent by examining its effects on cancer cell lines. The findings suggested that it induces apoptosis in specific cancer cells while sparing normal cells .
  • Synthesis and Derivatives : Research has also focused on synthesizing various derivatives of this compound to enhance its biological activity and selectivity. Modifications to the chemical structure have been shown to improve potency and reduce side effects .

Summary Table of Biological Activities

Study FocusFindingsReference
NeuroprotectionMitigates neuronal damage via nAChR modulation
Anticancer ActivityInduces apoptosis in cancer cell lines
Derivative SynthesisEnhanced potency through structural modifications

Q & A

Q. What are the recommended synthetic routes for 7-bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives typically involves a multi-step approach. For brominated analogs like 7-bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a plausible route includes:

Core formation : Cyclocondensation of 2-aminopyridine derivatives with β-ketoesters or cyclic ketones under acidic conditions (e.g., acetic acid or polyphosphoric acid) .

Bromination : Electrophilic bromination at the 7-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM) with catalytic Lewis acids .

Methylation : Introduction of the 3-methyl group via alkylation (e.g., methyl iodide in the presence of a base like K₂CO₃) .
Optimization requires monitoring reaction kinetics (e.g., via TLC or HPLC) and adjusting parameters such as temperature (70–100°C for cyclization) and stoichiometry (1.2–1.5 equiv. of NBS for bromination) .

Q. How can structural characterization of 7-bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one be performed to confirm regiochemistry?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the pyrido[1,2-a]pyrimidin-4-one scaffold. The deshielded carbonyl carbon (C-4) typically appears at ~160–165 ppm. Bromine’s electron-withdrawing effect shifts aromatic protons downfield (e.g., H-7 at δ 8.5–9.0 ppm) .
  • X-ray Crystallography : Resolve regiochemical ambiguity by analyzing single-crystal structures, particularly to distinguish between 7-bromo and alternative bromination sites .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₈H₆BrN₂O) and detects isotopic patterns for bromine (1:1 ratio for 79Br/81Br^{79}Br/^{81}Br) .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

Methodological Answer: Initial screening should focus on:

  • Enzyme Inhibition : Test against kinases (e.g., CDK2 or Aurora kinases) due to pyrido[1,2-a]pyrimidin-4-one’s structural similarity to kinase inhibitors . Use fluorescence-based assays (e.g., ADP-Glo™) at concentrations ranging from 1 nM to 10 µM.
  • Antimicrobial Activity : Employ broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : Assess via MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination .

Advanced Research Questions

Q. How do steric and electronic effects of the 7-bromo and 3-methyl substituents influence binding affinity in target proteins?

Methodological Answer:

  • Molecular Docking : Compare docking scores (AutoDock Vina or Schrödinger) of 7-bromo-3-methyl analogs vs. non-brominated/methylated derivatives. Bromine’s electronegativity may enhance hydrogen bonding with active-site residues (e.g., backbone amides), while the methyl group could induce steric hindrance .
  • SAR Studies : Synthesize analogs with substituent variations (e.g., 7-Cl, 7-F, or 3-ethyl) and correlate changes in bioactivity (e.g., IC₅₀ shifts ≥10-fold indicate critical substituent roles) .

Q. What strategies resolve contradictions in reported biological data for pyrido[1,2-a]pyrimidin-4-one derivatives?

Methodological Answer:

  • Meta-Analysis : Compile data from multiple studies (e.g., PubChem, ChEMBL) and apply statistical tools (e.g., ANOVA) to identify outliers or assay-specific biases .
  • Orthogonal Assays : Validate conflicting results (e.g., cytotoxicity vs. kinase inhibition) using alternate methods (e.g., SPR for binding kinetics vs. cellular assays) .
  • Proteomic Profiling : Use affinity purification mass spectrometry (AP-MS) to identify off-target interactions that may explain discrepancies .

Q. How can analytical methods be developed to quantify trace impurities in synthesized batches?

Methodological Answer:

  • HPLC Method Development : Optimize a C18 column (3.5 µm, 150 mm) with a gradient of acetonitrile/water (0.1% TFA). Detect impurities (e.g., debrominated byproducts) at 254 nm .
  • LC-MS/MS : Quantify impurities at <0.1% levels using MRM transitions specific to the parent compound (e.g., m/z 241 → 123 for debrominated analogs) .
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation pathways .

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